Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid

Description

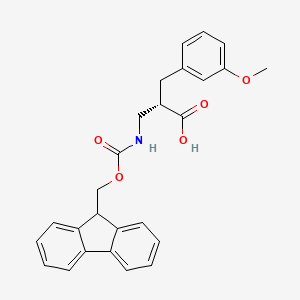

Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group, ensuring orthogonal protection during stepwise peptide assembly.

Properties

Molecular Formula |

C26H25NO5 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m0/s1 |

InChI Key |

HMNIRDAFWMQJIV-SFHVURJKSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid

The preparation of this compound generally follows a multi-step synthetic route involving:

- Starting from commercially available α-amino acids,

- Conversion to diazo ketones,

- Wolff rearrangement (Arndt-Eistert homologation),

- Introduction of the Fmoc protecting group,

- Purification and isolation.

Starting Material and Strategy

The synthesis begins with the corresponding α-amino acid bearing the 3-methoxybenzyl side chain. This α-amino acid is converted into an N-Fmoc-protected derivative to facilitate selective reactions and avoid side reactions during homologation.

Arndt-Eistert Homologation via Diazo Ketones

The key step in the preparation is the Arndt-Eistert homologation, which extends the carbon chain by one methylene unit, converting the α-amino acid into the β-amino acid. This is achieved by:

- Formation of a mixed anhydride from the N-Fmoc-protected α-amino acid using isobutyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM),

- Reaction of the mixed anhydride with diazomethane (CH2N2) to form the diazo ketone intermediate,

- Wolff rearrangement of the diazo ketone to yield the homologated β-amino acid.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-Fmoc-α-amino acid + i-BuOCOCl + NMM | Mixed anhydride formation |

| 2 | Mixed anhydride + CH2N2 (diazomethane) | Diazo ketone intermediate |

| 3 | Diazo ketone + Ag-catalyzed Wolff rearrangement in THF/H2O | β-amino acid (Fmoc-protected) |

Wolff Rearrangement Conditions

The Wolff rearrangement is catalyzed by silver trifluoroacetate (CF3COOAg) in the presence of a base such as triethylamine (Et3N) or N-methylmorpholine (NMM) in a solvent mixture of tetrahydrofuran (THF) and water. The reaction temperature is typically from 0°C to room temperature, and reaction times vary from 3 to 12 hours depending on conditions and substrate.

Optimization studies showed that:

Purification

The β-amino acid products are purified by flash chromatography and recrystallization from solvents such as chloroform/hexane to obtain pure this compound.

Detailed Research Findings and Data

Yield and Side Reactions

The Arndt-Eistert homologation of N-Fmoc-protected amino acids can result in partial cleavage of the Fmoc protecting group, especially with longer reaction times or harsher bases. For amino acids with electron-donating groups such as methoxy substituents, yields are generally high but require careful optimization.

Comparative Yields of Related β-Amino Acids

| Entry | Side Chain (R) | Diazo Ketone Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methyl (Me) | Et3N | THF/H2O | 0 to r.t. | 4 | 68 |

| 2 | Isopropyl (i-Pr) | NMM | THF/H2O | 0 to r.t. | 4.5 | 75 |

| 3 | Benzyl (Bn) | NMM | THF/H2O | 0 to r.t. | 4.5 | 65 |

| 4 | Methoxy-substituted (e.g., 3-methoxybenzyl) | NMM | THF/H2O | 0 to r.t. | 4.5 | ~63 (estimated) |

Note: The exact yield for the 3-methoxybenzyl side chain is extrapolated based on similar methoxy-substituted derivatives reported.

Structural Confirmation

The final product’s structure is confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy,

- Mass spectrometry (MS),

- Optical rotation to confirm stereochemistry,

- Chromatographic purity via HPLC.

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-Fmoc protection of α-amino acid | Fmoc-Cl, base (e.g., NaHCO3) | Commercially available or synthesized |

| 2 | Mixed anhydride formation | i-BuOCOCl, NMM, THF | Low temperature to avoid side reactions |

| 3 | Diazoketone formation | Diazomethane (CH2N2), Et2O | Handle with care due to toxicity |

| 4 | Wolff rearrangement | CF3COOAg catalyst, NMM or Et3N, THF/H2O | 0°C to room temp, 3-12 h |

| 5 | Purification | Flash chromatography, recrystallization | Use chloroform/hexane or similar solvents |

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is widely used in peptide synthesis. Its unique structure allows for the incorporation of methoxybenzyl groups into peptides, which can influence the peptides’ properties and functions.

Biology

In biological research, this compound is used to study protein interactions and functions. The methoxybenzyl group can act as a probe, allowing researchers to investigate the binding sites and mechanisms of various proteins.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify peptides can lead to the development of novel drugs with improved efficacy and stability.

Industry

Industrially, this compound is used in the production of specialized peptides and proteins. Its unique chemical properties make it valuable in the synthesis of complex molecules for pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxybenzyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides. These interactions can involve hydrogen bonding, hydrophobic interactions, and π-π stacking, depending on the specific target and environment.

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in side chains, protective groups, stereochemistry, and physicochemical properties:

Structural and Functional Insights

Aromatic Side Chains

- 3-Methoxybenzyl (Target) : The methoxy group enhances electron density, enabling π-stacking interactions in peptide helices or β-sheets. This contrasts with the 3-trifluoromethylphenyl analog (), where the electron-withdrawing CF₃ group reduces aromatic interactions but increases resistance to oxidative metabolism .

- Phenylsulfonylamino (): Introduces polarity and hydrogen-bonding capacity, making it suitable for peptides requiring aqueous solubility .

Protective Group Strategies

- Alloc Protection () : Compounds like Fmoc-L-Dap(Alloc,Me)-OH use Alloc as a secondary protective group, removable via palladium catalysis. This allows sequential deprotection in complex peptide architectures, unlike the single Fmoc group in the target compound .

Stereochemical Variations

- The (2R,3R)-configured analog () incorporates a β-hydroxy group, imposing conformational rigidity in peptide backbones. This contrasts with the target compound’s flexible benzyl side chain .

Biological Activity

Fmoc-(S)-3-amino-2-(3-methoxybenzyl)propanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to facilitate the selective deprotection and coupling of amino acids. This article explores the biological activity of this compound, focusing on its applications in therapeutic contexts, interaction studies, and its potential as a building block in drug design.

Molecular Structure

- Molecular Formula : C23H27N2O5

- Molecular Weight : 427.48 g/mol

- Solubility : Slightly soluble in water

The presence of the 3-methoxybenzyl side chain enhances the lipophilicity of the compound, potentially influencing its biological interactions and therapeutic efficacy.

Synthesis

The synthesis of this compound typically involves multiple steps, including the protection of amino groups and subsequent coupling reactions. This process is crucial for maintaining the integrity of the amino acid during peptide assembly.

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. Its Fmoc group allows for efficient deprotection under mild conditions, making it suitable for constructing complex peptide sequences. The compound has been employed in various studies to synthesize peptides with specific biological activities, including neuropeptides and antimicrobial peptides.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that peptides synthesized using this amino acid exhibit enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, conjugates containing aromatic amino acids demonstrated inhibitory zones comparable to conventional antibiotics .

- Cytotoxicity : The incorporation of this compound into peptide structures has been linked to increased cytotoxicity against cancer cell lines. One study reported an IC50 value of 0.13 µM against human leukemia cells for a related compound, highlighting its potential in cancer therapy .

- Neuropeptide Research : this compound is also applied in neuroscience research, contributing to the synthesis of neuroactive peptides that may offer therapeutic benefits for neurological disorders.

Interaction Studies

Understanding the interactions of this compound with biological targets is essential for elucidating its mechanism of action. Interaction studies often involve:

- Surface Plasmon Resonance (SPR) : To assess binding affinities between synthesized peptides and target proteins.

- Fluorescence Quenching : Used to study the binding interactions with DNA and other biomolecules.

These studies reveal how structural modifications can enhance or inhibit biological activity, guiding future drug design efforts.

Structural Comparisons

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-(R)-3-amino-2-(4-methoxybenzyl)propanoic acid | Similar structure with a different methoxy position | Potentially different receptor interactions |

| Fmoc-(R)-3-amino-2-(2-nitrophenyl)propionic acid | Contains a nitrophenyl instead of methoxybenzyl | May exhibit different biological activities |

| Fmoc-(R)-3-amino-2-(4-cyanophenyl)propionic acid | Cyanophenyl side chain | Different electronic properties affecting reactivity |

This comparison highlights how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies

- Peptide Conjugates : A study synthesized various peptide conjugates using this compound and evaluated their antimicrobial properties against multiple bacterial strains. The results indicated enhanced activity, particularly with Trp and Phe-containing conjugates .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of peptides incorporating this amino acid against different cancer cell lines. The findings underscored its potential as an anticancer agent due to its ability to induce apoptosis in targeted cells .

Q & A

Q. Basic

- HPLC : Assess purity using a C18 column (retention time compared to standards).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 435.4 for C26H25NO5).

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra in deuterated DMSO to verify the 3-methoxybenzyl moiety and α-carbon stereochemistry .

How can coupling efficiency be optimized during SPPS when incorporating this sterically hindered derivative?

Q. Advanced

- Double Coupling : Perform two sequential couplings with fresh reagents to overcome steric hindrance.

- Elevated Temperature : Conduct reactions at 40–50°C to enhance kinetics.

- Alternative Activators : Use COMU or PyAOP instead of HBTU for improved activation .

- Monitor Progress : Employ the Kaiser test or LC-MS to detect unreacted amines .

What strategies mitigate racemization risks during synthesis or peptide incorporation?

Q. Advanced

- Low-Temperature Deprotection : Use piperidine at 0–4°C to minimize base-induced racemization.

- Chiral HPLC : Validate enantiopurity post-synthesis with a chiral column (e.g., Chirobiotic T).

- Circular Dichroism (CD) : Confirm retention of (S)-configuration in peptides by comparing CD spectra to known standards .

How should researchers resolve contradictory NMR data for the 3-methoxybenzyl group?

Q. Advanced

- Deuterated Solvents : Use DMSO-d6 to avoid signal splitting from residual protons.

- 2D NMR : Perform HSQC or NOESY to assign overlapping aromatic protons (e.g., 3-methoxybenzyl vs. Fmoc ring signals).

- Dynamic Effects : Account for rotational restrictions in the benzyl group using variable-temperature NMR .

What solvent systems improve solubility during SPPS for this hydrophobic derivative?

Q. Advanced

- Co-Solvents : Add 10–20% DMSO or NMP to DMF to enhance solubility.

- Backbone Modification : Incorporate a hydrophilic spacer (e.g., β-alanine) adjacent to the hydrophobic residue .

- Microwave-Assisted SPPS : Use controlled heating (50–60°C) to reduce aggregation .

How is this derivative applied in designing peptide-based inhibitors or probes?

Q. Advanced

- Targeted Modifications : The 3-methoxybenzyl group enhances hydrophobic interactions with protein pockets (e.g., hDM2 binding in p53 inhibition studies) .

- Fluorescence Polarization (FP) : Label peptides with TAMRA to quantify binding affinity (Kd values in nM range).

- Protease Stability : Compare half-life in serum to unmodified peptides to assess β-amino acid contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.